REACTION_CXSMILES
|
[N:1]12CCCN=[C:7]1CCCC[CH2:2]2.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[O:14].S(C[N+]#[C-])(C1C=CC(C)=CC=1)(=O)=O>ClCCl>[O:14]1[C:13]([C:12]([O:16][CH2:17][CH3:18])=[O:15])=[CH:7][N:1]=[CH:2]1
|
Name
|
|
Quantity
|
0.574 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
ethyl glyoxalate
|
Quantity
|
0.659 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sodium hydrogen sulphate, sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by flash chromatography on silica (eluent 5 to 60% ethyl acetate in heptane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.194 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |